molecular formula C15H16O4 B091954 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one CAS No. 15870-93-6

8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one

Cat. No.: B091954
CAS No.: 15870-93-6
M. Wt: 260.28 g/mol
InChI Key: URXLWURDLTXTCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves several steps, starting from the basic coumarin structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes:

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

8,9-Dihydro-6-methoxy-8,9,9-trimethyl-2H-furo[2,3-h]-1-benzopyran-2-one is compared with other similar compounds like:

Uniqueness

This compound’s unique structure, particularly the fused trimethyldihydrofuran system, sets it apart from other coumarin derivatives.

Properties

CAS No.

15870-93-6

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one

InChI

InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3

InChI Key

URXLWURDLTXTCV-UHFFFAOYSA-N

SMILES

CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C

Canonical SMILES

CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C

Origin of Product

United States

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